3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes methoxy and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between a methoxy-substituted benzaldehyde and an appropriate amine.
Introduction of the Oxadiazole Ring: The next step involves the cyclization of the intermediate product with a nitrile oxide to form the oxadiazole ring.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: The nitro group can be converted to an amine group.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s methoxy and nitrophenyl groups may play a role in its binding affinity to certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.
3-(2-Methoxyphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: A similar compound with a different substitution pattern on the aromatic rings.
Uniqueness
3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and nitrophenyl groups, along with the pyridine and oxadiazole rings, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-28-16-8-4-5-13(12-16)18-10-9-17(21(22-18)29-2)19-23-20(30-24-19)14-6-3-7-15(11-14)25(26)27/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDVBOZJDKRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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